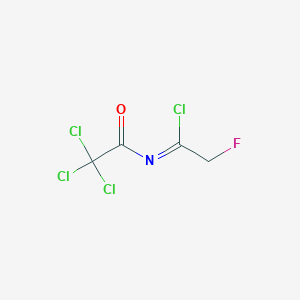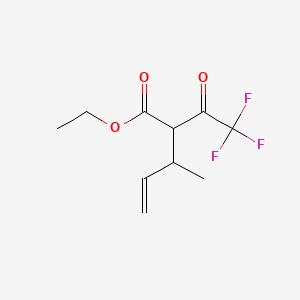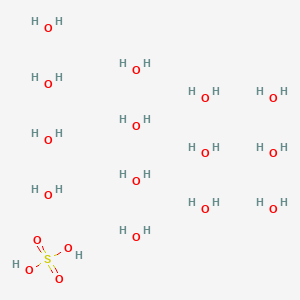
Sulfuric acid;tetradecahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfuric acid;tetradecahydrate is a hydrated form of sulfuric acid, where each molecule of sulfuric acid is associated with fourteen molecules of water. This compound is known for its strong acidic properties and is widely used in various industrial and laboratory applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfuric acid;tetradecahydrate can be synthesized by carefully controlling the hydration process of sulfuric acid. The process involves the gradual addition of water to concentrated sulfuric acid under controlled temperature conditions to prevent excessive heat generation and splattering. The reaction is highly exothermic, and the addition of water must be done slowly to ensure safety.
Industrial Production Methods
Industrially, sulfuric acid is produced using the Contact Process, which involves the oxidation of sulfur dioxide to sulfur trioxide, followed by the absorption of sulfur trioxide in water to form sulfuric acid. The hydration to form this compound is typically done in a controlled environment to ensure the correct stoichiometry and prevent the formation of unwanted by-products .
Análisis De Reacciones Químicas
Types of Reactions
Sulfuric acid;tetradecahydrate undergoes various types of chemical reactions, including:
Oxidation: Sulfuric acid can act as an oxidizing agent, especially at high concentrations.
Reduction: It can be reduced to sulfur dioxide by strong reducing agents.
Substitution: It reacts with bases to form sulfate salts and water.
Common Reagents and Conditions
Oxidation: Concentrated sulfuric acid and heat.
Reduction: Reducing agents like zinc or iron.
Substitution: Bases like sodium hydroxide or potassium hydroxide.
Major Products
Oxidation: Sulfur dioxide, water.
Reduction: Sulfur dioxide, water.
Substitution: Sodium sulfate, potassium sulfate, water
Aplicaciones Científicas De Investigación
Sulfuric acid;tetradecahydrate has numerous applications in scientific research:
Chemistry: Used as a strong acid in various chemical reactions and synthesis processes.
Biology: Employed in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: Utilized in the synthesis of pharmaceuticals and in certain diagnostic procedures.
Industry: Widely used in the production of fertilizers, dyes, explosives, and in petroleum refining
Mecanismo De Acción
The mechanism by which sulfuric acid;tetradecahydrate exerts its effects is primarily through its strong acidic nature. It can donate protons (H⁺ ions) readily, leading to the formation of hydronium ions (H₃O⁺) in aqueous solutions. This protonation ability makes it a powerful catalyst in various chemical reactions. The molecular targets include bases and other nucleophilic species, which react with the protons to form corresponding salts and water .
Comparación Con Compuestos Similares
Similar Compounds
Sulfuric acid: The anhydrous form of sulfuric acid.
Sulfurous acid: A related compound with the formula H₂SO₃.
Peroxymonosulfuric acid:
Uniqueness
Sulfuric acid;tetradecahydrate is unique due to its high degree of hydration, which affects its physical properties and reactivity. The presence of fourteen water molecules per sulfuric acid molecule significantly influences its behavior in chemical reactions compared to its anhydrous form .
Propiedades
Número CAS |
642485-93-6 |
|---|---|
Fórmula molecular |
H30O18S |
Peso molecular |
350.30 g/mol |
Nombre IUPAC |
sulfuric acid;tetradecahydrate |
InChI |
InChI=1S/H2O4S.14H2O/c1-5(2,3)4;;;;;;;;;;;;;;/h(H2,1,2,3,4);14*1H2 |
Clave InChI |
NTAJUOUVTWYDPK-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene](/img/structure/B12573017.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine](/img/structure/B12573023.png)
![2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol](/img/structure/B12573030.png)
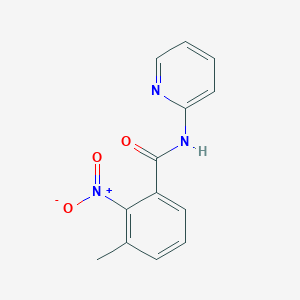
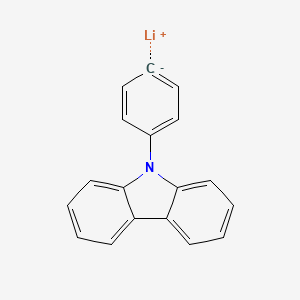
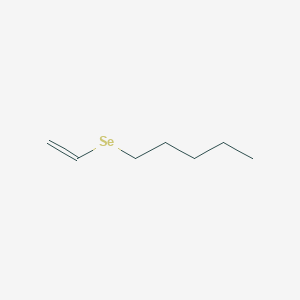
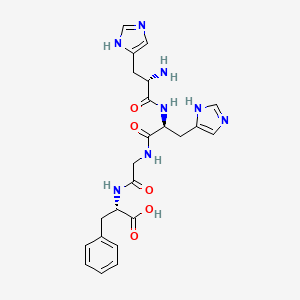
![N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide](/img/structure/B12573054.png)
![9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole](/img/structure/B12573061.png)
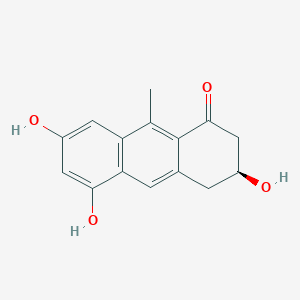
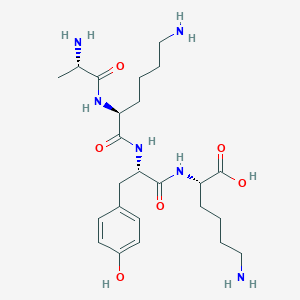
![2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B12573073.png)
